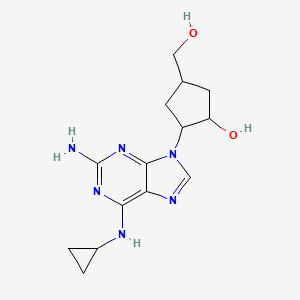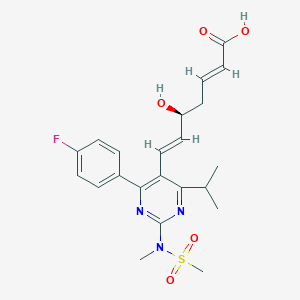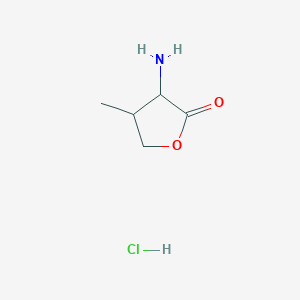
Octyl oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl oleate is an organic compound widely used in various industries, including cosmetics, lubricants, and pharmaceuticals. It is an ester formed from the reaction between oleic acid and octanol. This compound is known for its emollient properties, making it a popular ingredient in skincare products. Additionally, it serves as a plasticizer in polymer production and a lubricant in various mechanical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octyl oleate typically involves the esterification of oleic acid with octanol. This reaction can be catalyzed by enzymes such as lipase or by chemical catalysts. The enzymatic synthesis is often preferred due to its mild reaction conditions and high specificity. The reaction is usually carried out in a solvent-free system to avoid contamination and simplify product recovery .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by adjusting various parameters such as enzyme concentration, reaction temperature, and substrate molar ratio. Supercritical carbon dioxide and n-hexane are sometimes used as solvents to enhance the reaction efficiency and product yield .
Analyse Chemischer Reaktionen
Types of Reactions
Octyl oleate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Esterification: Oleic acid and octanol in the presence of a lipase enzyme or a chemical catalyst.
Hydrolysis: Water and an acid or base catalyst to break down the ester into oleic acid and octanol.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize this compound to form various oxidation products.
Major Products
Esterification: this compound.
Hydrolysis: Oleic acid and octanol.
Oxidation: Various oxidation products depending on the conditions and reagents used
Wissenschaftliche Forschungsanwendungen
Octyl oleate has numerous applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving lipid metabolism and enzyme activity.
Medicine: Investigated for its potential as a drug delivery agent due to its biocompatibility.
Industry: Utilized as a plasticizer in polymer production, a lubricant in mechanical systems, and an emollient in cosmetics
Wirkmechanismus
The mechanism of action of octyl oleate involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release oleic acid and octanol, which can then participate in various metabolic pathways. The compound’s emollient properties are attributed to its ability to form a protective layer on the skin, reducing water loss and enhancing skin hydration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl oleate
- Ethyl oleate
- Octyl stearate
Comparison
Octyl oleate is unique due to its specific combination of oleic acid and octanol, which imparts distinct physical and chemical properties. Compared to methyl and ethyl oleate, this compound has a higher molecular weight and different solubility characteristics. Octyl stearate, on the other hand, has a saturated fatty acid component, making it less prone to oxidation compared to this compound .
Eigenschaften
CAS-Nummer |
32953-65-4 |
|---|---|
Molekularformel |
C26H50O2 |
Molekulargewicht |
394.7 g/mol |
IUPAC-Name |
octyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C26H50O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26(27)28-25-23-21-10-8-6-4-2/h14-15H,3-13,16-25H2,1-2H3/b15-14- |
InChI-Schlüssel |
QTDSLDJPJJBBLE-PFONDFGASA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCC |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B13424180.png)
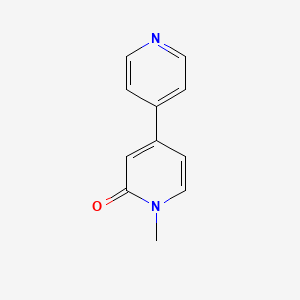
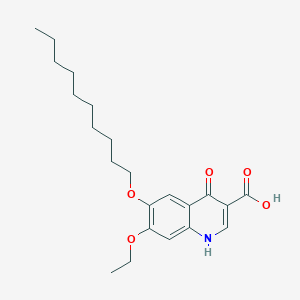
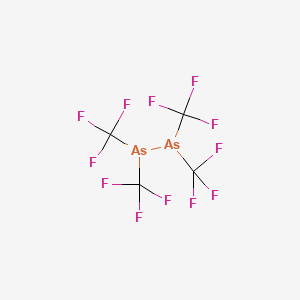

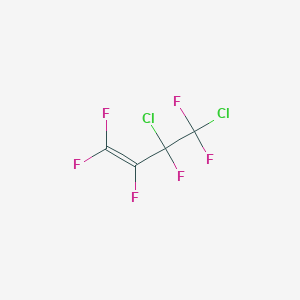

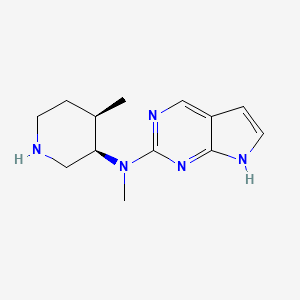
![8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)
